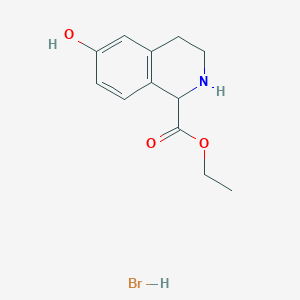Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrobromide
CAS No.:
Cat. No.: VC13789806
Molecular Formula: C12H16BrNO3
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16BrNO3 |
|---|---|
| Molecular Weight | 302.16 g/mol |
| IUPAC Name | ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrobromide |
| Standard InChI | InChI=1S/C12H15NO3.BrH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H |
| Standard InChI Key | RCIASJYKWNZKML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br |
| Canonical SMILES | CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydroisoquinoline core, where the benzene ring is substituted with a hydroxyl group at position 6 and an ethyl carboxylate ester at position 1 (Figure 1). The hydrobromide salt form arises from protonation of the piperidine nitrogen, enhancing solubility and crystallinity .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 738629-53-3 |
| Molecular Formula | C₁₂H₁₆BrNO₃ |
| Molecular Weight | 302.16 g/mol |
| Purity | ≥98% |
| Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tetrahydroisoquinoline derivatives often begins with phenethylamine precursors. For example, 3-methoxyphenethylamine undergoes cyclization with ethyl glyoxylate under acidic conditions to form the tetrahydroisoquinoline ring . Subsequent steps include Boc protection, methylation, and hydrolysis to introduce functional groups. The hydrobromide salt is typically formed via reaction with hydrobromic acid in a polar solvent .
Key Reaction Steps:
-
Cyclization: Acid-catalyzed reaction of phenethylamine derivatives with ethyl glyoxylate.
-
Functionalization: Introduction of ester and hydroxyl groups via selective alkylation and hydrolysis.
-
Salt Formation: Treatment with HBr to improve physicochemical properties .
Physicochemical Properties
Solubility and Stability
The hydrobromide salt enhances aqueous solubility compared to the free base, making it suitable for formulation studies. The compound is stable under standard laboratory conditions but degrades under prolonged exposure to light or moisture .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Solubility in Water | Moderately soluble |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated ~1.2 (lipophilic) |
Applications in Medicinal Chemistry
Intermediate in API Synthesis
This compound serves as a key intermediate in synthesizing advanced candidates. For example:
-
Stepwise Functionalization: The ethyl ester can be hydrolyzed to a carboxylic acid for further coupling reactions .
-
Salt Optimization: Hydrobromide formation improves pharmacokinetic properties, such as oral bioavailability .
Table 3: Comparative Bioactivity of Analogous Compounds
Future Directions
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the hydroxyl and ester groups to optimize receptor affinity.
-
Formulation Development: Exploration of prodrug strategies to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume